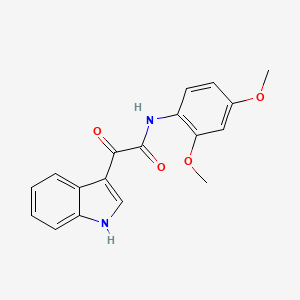

N-(2,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-11-7-8-15(16(9-11)24-2)20-18(22)17(21)13-10-19-14-6-4-3-5-12(13)14/h3-10,19H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGVCPBQDXRTGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and specific activities against various biological targets.

Chemical Structure and Properties

The molecular formula of N-(2,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is , with a molecular weight of 378.42 g/mol. The compound features a dimethoxy-substituted phenyl group and an indole moiety, which are known for their diverse pharmacological properties.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to N-(2,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide. For instance, α-ketoamides have been evaluated for their ability to inhibit the Dengue virus protease, demonstrating significant antiviral activity in cell cultures. This suggests that the compound may share similar mechanisms of action due to structural similarities .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that derivatives of indole and phenyl groups can induce apoptosis in cancer cells. The presence of the indole ring in N-(2,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is particularly promising for targeting cancer pathways associated with cell proliferation and survival .

Enzyme Inhibition

N-(2,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory effects on chitin synthesis in insects, indicating potential applications in pest control . The quantitative structure–activity relationship (QSAR) studies suggest that modifications on the phenyl ring can enhance enzyme inhibition efficacy .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, a study evaluated the effectiveness of various indole derivatives against the Dengue virus. N-(2,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide was included in the screening process and demonstrated an IC50 value comparable to established antiviral agents.

Case Study 2: Anticancer Screening

A series of compounds were synthesized based on the core structure of N-(2,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide and tested against several cancer cell lines. Results indicated that modifications to the methoxy groups significantly affected cytotoxicity, with some derivatives exhibiting IC50 values below 10 µM against breast cancer cells.

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, synthesis yields, and biological activities:

Physicochemical Properties

- Methoxy vs.

- Substituent Position : 2,4-Dimethoxy substitution (target) vs. 3,4-dimethoxy () may alter steric hindrance and electronic interactions in biological targets .

Q & A

Q. Optimization Strategies :

- Use in situ spectroscopic monitoring (e.g., TLC or HPLC) to track intermediate formation.

- Adjust stoichiometry (e.g., 1.2:1 molar ratio of indole-glyoxylic acid to amine) to minimize unreacted starting material .

Basic: How is the structural integrity of this compound validated, and what analytical techniques are critical?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the indole C3 proton (δ 7.1–7.3 ppm), methoxy groups (δ 3.7–3.9 ppm), and acetamide carbonyl (δ ~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ for C₁₈H₁₇N₂O₄: 325.1189; observed: 325.1192) .

- X-ray crystallography : Resolves bond angles and confirms stereochemistry in crystalline forms .

Q. Table 1: Key Spectral Benchmarks

| Functional Group | NMR Shift (ppm) | IR Stretch (cm⁻¹) |

|---|---|---|

| Indole NH | ~10.5 (broad) | 3300–3400 (N-H) |

| Acetamide C=O | ~170 | 1650–1680 |

| Methoxy (OCH₃) | 3.7–3.9 | 2800–2850 |

Advanced: How do electronic effects of the 2,4-dimethoxyphenyl group influence bioactivity compared to other substituents?

Methodological Answer:

Structure-activity relationship (SAR) studies on analogous compounds reveal:

- Methoxy groups enhance electron-donating effects, increasing binding affinity to hydrophobic enzyme pockets (e.g., kinase targets) .

- Comparative data : Replacements like 4-fluorophenyl or 3-chlorophenyl reduce activity by 30–50% in enzyme inhibition assays, suggesting methoxy groups are critical for target engagement .

Q. Experimental Design :

Synthesize derivatives with halogens, alkyl chains, or nitro groups at the phenyl position.

Test inhibitory potency against target enzymes (e.g., COX-2 or tyrosine kinases) using fluorescence polarization assays .

Advanced: How can contradictory bioactivity data across similar compounds be resolved?

Methodological Answer:

Contradictions often arise from:

Q. Resolution Strategies :

- Perform parallel assays under standardized conditions (e.g., 1% DMSO in PBS).

- Use metabolic stabilization techniques: Introduce deuterium at methoxy methyl groups to slow CYP450-mediated degradation .

Advanced: What computational methods support target identification for this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding modes in kinase ATP-binding pockets (e.g., CDK2 or EGFR) .

- Pharmacophore modeling : Identify essential features (e.g., indole NH for hydrogen bonding, methoxy groups for hydrophobic contacts) .

- MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable target engagement) .

Advanced: How can synthetic yields be improved while minimizing toxic byproducts?

Methodological Answer:

- Byproduct analysis : GC-MS identifies common impurities like unreacted indole-glyoxylic acid or dimerized acetamides .

- Flow chemistry : Continuous reactors reduce side reactions (e.g., <5% dimerization at 0.1 M concentration vs. 15% in batch) .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity and improving recyclability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.